2-(3,5-Dimethoxyphenyl)ethan-1-amine hydrochloride
Overview
Description
2-(3,5-Dimethoxyphenyl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of phenethylamines. It is characterized by the presence of two methoxy groups attached to the benzene ring and an ethylamine chain. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethoxyphenyl)ethan-1-amine hydrochloride typically involves the reaction of 3,5-dimethoxybenzaldehyde with nitroethane to form 3,5-dimethoxyphenyl-2-nitropropene. This intermediate is then reduced to 2-(3,5-dimethoxyphenyl)ethan-1-amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethoxyphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products Formed
Oxidation: 3,5-Dimethoxybenzaldehyde or 3,5-dimethoxybenzoic acid.
Reduction: 2-(3,5-Dimethoxyphenyl)ethan-1-amine.
Substitution: Various substituted phenethylamines depending on the nucleophile used.
Scientific Research Applications
2-(3,5-Dimethoxyphenyl)ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethoxyphenyl)ethan-1-amine hydrochloride involves its interaction with monoamine oxidase enzymes. It acts as a monoamine oxidase inhibitor, preventing the breakdown of neurotransmitters such as dopamine and serotonin. This leads to increased levels of these neurotransmitters in the brain, which can have various physiological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue where the methoxy groups are positioned at the 3 and 4 positions on the benzene ring.
Mescaline: A naturally occurring compound with three methoxy groups at the 3, 4, and 5 positions.
4-Bromo-2,5-dimethoxyphenethylamine: A compound with a bromine atom and two methoxy groups at the 2 and 5 positions
Uniqueness
2-(3,5-Dimethoxyphenyl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological activity. Its ability to inhibit monoamine oxidase distinguishes it from other similar compounds and makes it valuable for research into neurotransmitter regulation and potential therapeutic applications.
Properties
IUPAC Name |
2-(3,5-dimethoxyphenyl)ethanamine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-12-9-5-8(3-4-11)6-10(7-9)13-2;/h5-7H,3-4,11H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEFQPLFIIYNRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CCN)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.